3-cyclopentyl-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
“3-cyclopentyl-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a compound that belongs to the class of pyrimido[4,5-d]pyrimidines . Pyrimido[4,5-d]pyrimidines are types of bicyclic [6 + 6] systems, which are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidines involves various methods. One method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This process transforms 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrimido[4,5-d]pyrimidines .Scientific Research Applications
Synthesis and Chemical Properties
- Researchers have developed various methods for synthesizing pyrimido[4,5-d]pyrimidine-2,4-dione derivatives, showcasing the compound's versatility in chemical reactions. For example, Hamama et al. (2012) demonstrated the facile construction of substituted pyrimido[4,5-d]pyrimidones, highlighting the compound's adaptability in synthesizing different derivatives (Hamama et al., 2012).
- Other studies have focused on the efficient synthesis of these derivatives under various conditions, further underscoring the compound's chemical utility. Dabiri et al. (2007) successfully synthesized pyrimido[4,5-d]pyrimidine-2,5-dione derivatives using microwave-assisted conditions, demonstrating the compound's amenability to novel synthesis techniques (Dabiri et al., 2007).
Biological Activity
- The pyrimido[4,5-d]pyrimidine-2,4-dione framework has been explored for its potential biological activities. For instance, Kononevich et al. (2014) synthesized 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione and tested them for antioxidant activity. This research indicates the potential of these compounds in biological applications, especially as antioxidants (Kononevich et al., 2014).
Antimicrobial and Antifungal Properties
- Some derivatives of pyrimido[4,5-d]pyrimidine-2,4-diones have shown promising antimicrobial and antifungal activities. Aksinenko et al. (2016) synthesized a series of these derivatives and evaluated their effectiveness against various bacteria and fungi, suggesting potential use in combating microbial infections (Aksinenko et al., 2016).
Properties
IUPAC Name |
6-cyclopentyl-2-(thiophen-2-ylmethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-14-12-9-18-15(17-8-11-6-3-7-24-11)19-13(12)20-16(23)21(14)10-4-1-2-5-10/h3,6-7,9-10H,1-2,4-5,8H2,(H2,17,18,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBGOTNSJVVLPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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